molecular formula C14H13ClO2 B8795296 {4-[(4-Chlorobenzyl)oxy]phenyl}methanol

{4-[(4-Chlorobenzyl)oxy]phenyl}methanol

Cat. No.: B8795296
M. Wt: 248.70 g/mol
InChI Key: JDHOVTVYSKALTN-UHFFFAOYSA-N
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Description

{4-[(4-Chlorobenzyl)oxy]phenyl}methanol is a benzyl alcohol derivative featuring a 4-chlorobenzyl ether group attached to a para-hydroxyphenyl moiety. The compound’s structure combines aromatic rings with polar functional groups, enabling diverse applications in medicinal chemistry and materials science. Its synthesis typically involves etherification of a phenol precursor with 4-chlorobenzyl chloride, followed by reduction or protection/deprotection steps to introduce the methanol group . The chlorine substituent enhances electron-withdrawing effects, influencing both chemical reactivity and biological interactions.

Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C14H13ClO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2

InChI Key

JDHOVTVYSKALTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The 4-chlorobenzyl group is a critical structural feature. Comparisons with analogs bearing alternative substituents reveal distinct electronic and steric effects:

  • However, both halogens enhance electrophilicity, which may improve interactions with target enzymes .
  • 4-Methoxybenzyl analogs (e.g., 4j in ) : Methoxy groups donate electron density via resonance, opposing chlorine’s electron-withdrawing effect. This difference can alter reaction kinetics in nucleophilic substitutions or hydrogen-bonding capacity .

Table 1: Substituent Impact on Key Properties

Compound Substituent Electronic Effect LogP (Predicted) Bioactivity (Herbicidal)*
Target Compound 4-Cl Electron-withdrawing 3.2 High
4-Bromo analog (4d) 4-Br Electron-withdrawing 3.5 Moderate
4-Methoxy analog (4j) 4-OCH₃ Electron-donating 2.8 Low

*Based on herbicidal activity data against rape ().

Functional Group Variations

The primary alcohol group distinguishes the target compound from analogs with ketones, aldehydes, or esters:

  • 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethan-1-one () : The ketone group reduces polarity compared to the alcohol, lowering water solubility (LogP ~3.8 vs. 3.2 for the target). This may limit bioavailability in aqueous environments .

Key NMR Shifts :

  • Target Compound: The methanol proton resonates at ~4.5 ppm (broad, OH) and ~4.3 ppm (CH₂), distinct from ketone carbonyl signals (~2.5 ppm for COCH₃ in ) .

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